![molecular formula C32H44O9 B042169 6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid CAS No. 98665-19-1](/img/structure/B42169.png)

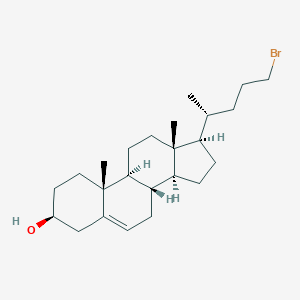

6-(12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Diese Verbindung ist eine der vielen Ganoderinsäuren, die identifiziert und hinsichtlich ihrer breiten Palette an pharmakologischen Aktivitäten untersucht wurden, darunter Antitumor-, entzündungshemmende und immunmodulatorische Wirkungen .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Ganoderinsäure H wird hauptsächlich durch Extraktion aus Ganoderma lucidum gewonnen. Die Biosynthese von Ganoderinsäuren beinhaltet den Mevalonatweg, der mit Acetyl-Coenzym A (Acetyl-CoA) als initialem Substrat beginnt. Dieser Weg umfasst mehrere enzymatische Schritte, die Acetyl-CoA in Lanosterol umwandeln, das dann weiter modifiziert wird, um verschiedene Ganoderinsäuren zu produzieren .

Industrielle Produktionsmethoden

Die industrielle Produktion von Ganoderinsäure H beinhaltet typischerweise die Kultivierung von Ganoderma lucidum unter kontrollierten Bedingungen. Techniken wie Submersfermentation und Feststoffgärung werden eingesetzt, um die Ausbeute an Ganoderinsäuren zu steigern. Gentechnik und Optimierung des Stoffwechselwegs werden ebenfalls erforscht, um die Produktionseffizienz zu erhöhen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ganoderic acid H is primarily obtained through the extraction from Ganoderma lucidum. The biosynthesis of ganoderic acids involves the mevalonate pathway, which starts with acetyl-coenzyme A (acetyl-CoA) as the initial substrate. This pathway includes several enzymatic steps that convert acetyl-CoA into lanosterol, which is then further modified to produce various ganoderic acids .

Industrial Production Methods

Industrial production of ganoderic acid H typically involves the cultivation of Ganoderma lucidum under controlled conditions. Techniques such as submerged fermentation and solid-state fermentation are employed to enhance the yield of ganoderic acids. Genetic engineering and metabolic pathway optimization are also explored to increase the production efficiency .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Ganoderinsäure H durchläuft verschiedene chemische Reaktionen, darunter:

Reduktion: Diese Reaktion beinhaltet die Entfernung von Sauerstoffatomen oder die Addition von Wasserstoffatomen, was zur Bildung reduzierter Derivate führt.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den chemischen Reaktionen von Ganoderinsäure H verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um die gewünschten Transformationen sicherzustellen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den chemischen Reaktionen von Ganoderinsäure H gebildet werden, umfassen verschiedene oxidierte und reduzierte Derivate, die im Vergleich zur Stammverbindung unterschiedliche pharmakologische Aktivitäten aufweisen können .

Wissenschaftliche Forschungsanwendungen

Chemie: Sie dient als wertvolle Verbindung für die Untersuchung der Biosynthese und chemischen Modifikation von Triterpenoiden.

Biologie: Sie wird verwendet, um die biologischen Aktivitäten von Triterpenoiden zu untersuchen, einschließlich ihrer Auswirkungen auf Zellsignalwege und die Genexpression.

Medizin: Ganoderinsäure H hat sich bei der Behandlung von Krebs, Entzündungen und Immunerkrankungen als vielversprechend erwiesen.

Wirkmechanismus

Ganoderinsäure H übt ihre Wirkungen über verschiedene molekulare Ziele und Signalwege aus. Sie hemmt die Aktivität von Transkriptionsfaktoren wie AP-1 und NF-kappaB, die eine entscheidende Rolle bei der Regulation von Entzündungen und Zellproliferation spielen. Durch die Modulation dieser Signalwege kann Ganoderinsäure H das Wachstum und die Invasion von Krebszellen unterdrücken und Entzündungen reduzieren .

Wirkmechanismus

Ganoderic acid H exerts its effects through various molecular targets and pathways. It inhibits the activity of transcription factors such as AP-1 and NF-kappaB, which play crucial roles in the regulation of inflammation and cell proliferation. By modulating these pathways, ganoderic acid H can suppress the growth and invasion of cancer cells and reduce inflammation .

Vergleich Mit ähnlichen Verbindungen

Ganoderinsäure H ist Teil einer größeren Familie von Ganoderinsäuren, zu der Verbindungen wie Ganoderinsäure A, B, C, D, E, F und G gehören. Während diese Verbindungen eine gemeinsame Triterpenoidstruktur aufweisen, unterscheiden sie sich in der Anzahl und Position der funktionellen Gruppen, was zu Variationen in ihren biologischen Aktivitäten führt. Ganoderinsäure H ist einzigartig in ihren spezifischen inhibitorischen Wirkungen auf Transkriptionsfaktoren und ihren potenziellen Antikrebs-Eigenschaften .

Liste ähnlicher Verbindungen

- Ganoderinsäure A

- Ganoderinsäure B

- Ganoderinsäure C

- Ganoderinsäure D

- Ganoderinsäure E

- Ganoderinsäure F

- Ganoderinsäure G

Eigenschaften

CAS-Nummer |

98665-19-1 |

|---|---|

Molekularformel |

C32H44O9 |

Molekulargewicht |

572.7 g/mol |

IUPAC-Name |

(2R,6S)-6-[(3S,5R,10S,12S,13R,14R,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid |

InChI |

InChI=1S/C32H44O9/c1-15(11-18(34)12-16(2)28(39)40)19-13-23(37)32(8)24-20(35)14-21-29(4,5)22(36)9-10-30(21,6)25(24)26(38)27(31(19,32)7)41-17(3)33/h15-16,19,21-22,27,36H,9-14H2,1-8H3,(H,39,40)/t15-,16+,19+,21-,22-,27+,30-,31-,32-/m0/s1 |

InChI-Schlüssel |

YCXUCEXEMJPDRZ-QWPKPZHNSA-N |

Isomerische SMILES |

C[C@@H](CC(=O)C[C@@H](C)C(=O)O)[C@H]1CC(=O)[C@@]2([C@@]1([C@@H](C(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)OC(=O)C)C)C |

Kanonische SMILES |

CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(=O)CC4C3(CCC(C4(C)C)O)C)OC(=O)C)C)C |

Physikalische Beschreibung |

Solid |

Synonyme |

(3β,12β)-12-(Acetyloxy)-3-hydroxy-7,11,15,23-tetraoxolanost-8-en-26-oic Acid; |

Herkunft des Produkts |

United States |

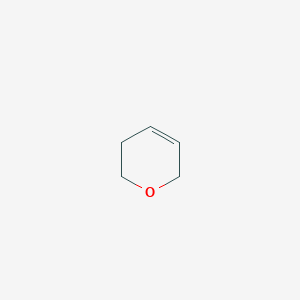

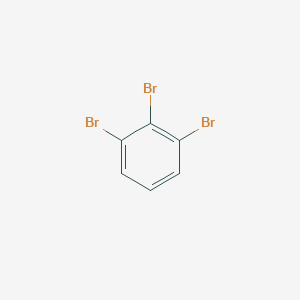

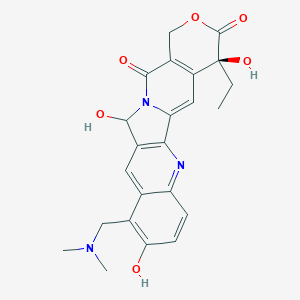

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

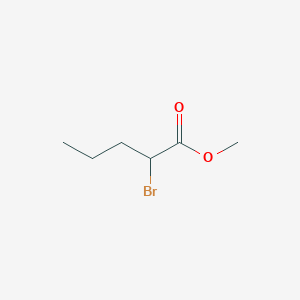

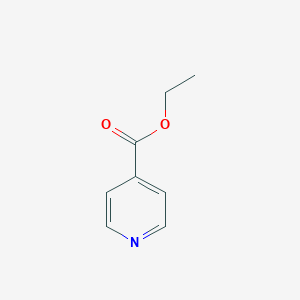

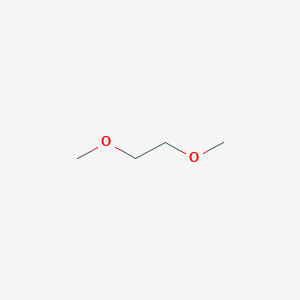

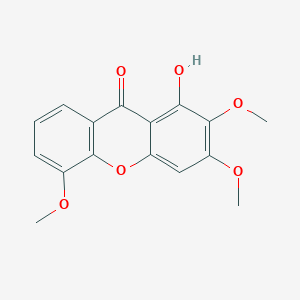

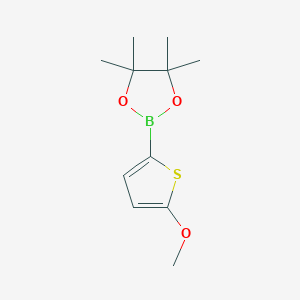

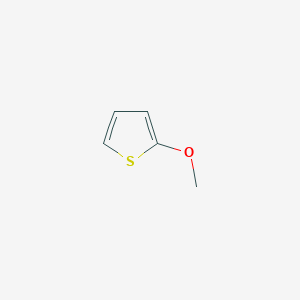

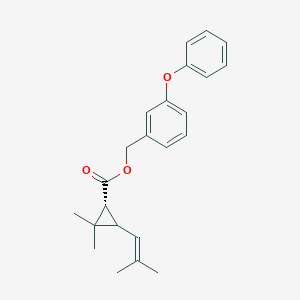

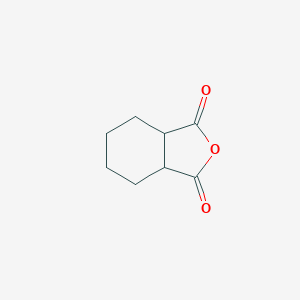

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-2-Phenyl-2-[(2S)-piperidin-2-yl]acetamide](/img/structure/B42108.png)